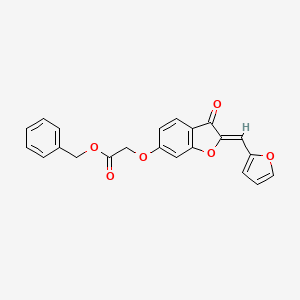

(Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Structural Classification of (Z)-Benzyl 2-((2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

The compound features a 2,3-dihydrobenzofuran-3-one core substituted at the C2 position with a furan-2-ylmethylene group and at the C6 position with a benzyloxyacetate moiety. The Z-configuration of the exocyclic double bond (C2–C1') is critical to its three-dimensional geometry, influencing electronic distribution and intermolecular interactions. Key structural components include:

The dihydrobenzofuran core is synthesized via cyclization reactions, often employing transition-metal catalysts such as copper or palladium to orchestrate intramolecular coupling. The Z-configuration arises from stereoselective synthetic protocols, including sigmatropic rearrangements or charge-accelerated intermediate stabilization.

Historical Context of Heterocyclic Benzofuran Research

Benzofuran derivatives were first isolated from natural sources, such as Psoralea corylifolia and Aegle marmelos, where they exhibited antioxidant and antimicrobial properties. Early synthetic efforts in the 20th century focused on Friedel-Crafts alkylation and Claisen rearrangements, but yields were low, and functional group tolerance was limited. The advent of transition-metal catalysis in the 2000s revolutionized benzofuran synthesis, enabling modular access to polysubstituted derivatives. For example, palladium-copper bimetallic systems allowed for tandem C–H activation and cyclization, achieving yields exceeding 90% for analogous compounds.

Recent breakthroughs, such as the 2024 method by Yoshida et al., demonstrated substituent migration strategies using trifluoroacetic anhydride (TFAA) and aryl sulfonates (AS) to synthesize fully functionalized benzofurans without compromising sensitive groups. These advances directly inform the synthetic feasibility of this compound, particularly its stereocontrolled furan-2-ylmethylene installation.

Significance in Medicinal Chemistry and Drug Discovery

Benzofuran derivatives exhibit broad pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities, driven by their ability to mimic endogenous substrates or disrupt enzymatic processes. The title compound’s structural features align with key medicinal chemistry principles:

- Electron-Rich Aromatic Systems : The fused benzofuran-furan system facilitates interactions with hydrophobic enzyme pockets, as seen in chorismate mutase inhibitors.

- Ester Prodrug Potential : The benzyloxyacetate group enhances membrane permeability, with esterases in target tissues cleaving the moiety to release active metabolites.

- Stereoelectronic Tuning : The Z-configuration optimizes the spatial orientation of the furan-2-ylmethylene group, which may enhance binding to targets like bacterial DNA gyrase.

Comparative studies of benzofuran derivatives highlight the importance of substituent positioning. For instance, electron-donating groups at C6 (e.g., methoxy) improve antioxidant activity by stabilizing radical intermediates, whereas bulky groups at C2 reduce metabolic degradation. These insights underscore the strategic design of the title compound’s C6 benzyloxyacetate substituent.

Research Objectives in Studying Functionalized Benzofuran Derivatives

Current research priorities for this compound include:

- Synthetic Optimization : Developing one-pot protocols using dual catalysts (e.g., Au/Ag systems) to streamline the assembly of the dihydrobenzofuran core and substituents.

- Structure-Activity Relationship (SAR) Profiling : Systematically varying the furan-2-ylmethylene and benzyloxyacetate groups to quantify their impact on bioactivity.

- Target Identification : Screening against panels of disease-relevant enzymes (e.g., kinases, cytochrome P450 isoforms) to identify lead candidates for oncology or infectious diseases.

Emerging techniques such as visible-light-mediated cyclization offer atom-economical routes to benzofuran derivatives, potentially applicable to the title compound’s synthesis. Additionally, computational modeling using density functional theory (DFT) could predict metabolic stability and off-target interactions, guiding iterative design.

Properties

IUPAC Name |

benzyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c23-21(27-13-15-5-2-1-3-6-15)14-26-17-8-9-18-19(11-17)28-20(22(18)24)12-16-7-4-10-25-16/h1-12H,13-14H2/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYZMWNTPBGHGH-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s known that furan derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Furan derivatives have been known to be involved in various biochemical pathways, including those related to the synthesis of certain pharmaceuticals.

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability.

Biological Activity

(Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its unique structure, which comprises a benzyl group, a furan moiety, and a benzofuran derivative. The compound has garnered attention due to its potential biological activities, although detailed studies are still limited. This article synthesizes existing knowledge on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O4. Its structure includes:

- Benzyl Group : Contributes to hydrophobic interactions.

- Furan Moiety : Known for its reactivity and participation in various biological processes.

- Benzofuran Derivative : Implicated in diverse pharmacological activities.

Biological Activity Overview

Research indicates that compounds related to benzofurans exhibit a range of biological activities including:

- Antioxidant : Protects against oxidative stress.

- Antitumor : Inhibits cancer cell proliferation.

- Anti-inflammatory : Reduces inflammation markers.

Table 1: Summary of Biological Activities of Related Benzofuran Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Source |

|---|---|---|---|

| Benzofuran A | Antitumor | 8.86 | Isolated from Eupatorium coelestinum |

| Benzofuran B | Anti-inflammatory | 12.4 | Isolated from Liriope spicatavar |

| Benzofuran C | Antioxidant | 58.0 | Derived from marine microorganisms |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Enzymes : The furan and benzofuran rings may engage in π-π stacking and hydrogen bonding with enzyme active sites.

- Modulation of Signaling Pathways : Potential inhibition of pathways such as NF-kB has been suggested based on studies with similar compounds.

Case Studies

- Antiproliferative Activity : A study investigated the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells, suggesting potential for therapeutic applications in cancer treatment .

- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of related compounds, showing inhibition of pro-inflammatory mediators like TNF-α and IL-1β in vitro . This suggests that this compound could have similar effects.

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the benzofuran core, the ester group, or the heterocyclic moiety.

Structural Variations and Substituent Effects

a. Substituents on the Benzylidene Group

- Fluorinated Analog (): Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate replaces the furan-2-ylmethylene group with a 3-fluorobenzylidene moiety. Molecular Formula: C₁₉H₁₃FO₆ Molecular Weight: 356.3 g/mol

- Thiophene Derivative ():

Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate substitutes furan with a 3-methylthiophene group. The sulfur atom increases lipophilicity (XLogP3: ~4.8) and may alter metabolic stability compared to oxygen-containing furans .- Molecular Formula: C₂₃H₁₈O₅S

- Molecular Weight: 406.5 g/mol

b. Ester Group Modifications

- 2,6-Dimethoxybenzoate Ester ():

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate replaces the benzyl acetate with a bulkier 2,6-dimethoxybenzoate ester. The methoxy groups enhance solubility in polar solvents (e.g., DMSO) but may reduce cell membrane permeability .- Molecular Formula: C₂₂H₁₆O₇

- Molecular Weight: 392.36 g/mol

- 5-Methylfuran Variant (): Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate introduces a methyl group on the furan ring. 4.2 for the parent compound) . Molecular Formula: C₂₃H₁₈O₆ Molecular Weight: 390.4 g/mol

Physicochemical Properties

Q & A

Q. Key Reagents/Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NaH, THF | THF | 0°C → RT | 60–70 |

| 2 | PO(OMe)₃, LiCl | DMF | 80°C | 50–55 |

| 3 | Benzyl bromide, K₂CO₃ | DCM | RT | 75–80 |

Basic: How can the purity and structure of this compound be validated post-synthesis?

Answer:

Use a combination of analytical techniques:

- HPLC-MS : Confirm molecular weight ([M+H]⁺ or [M+Na]⁺ peaks) and purity (>95% by area under the curve).

- 1H/13C NMR : Assign peaks to specific protons (e.g., benzofuran C-3 carbonyl at ~175 ppm ; Z-configuration olefinic protons at δ 6.8–7.2 ppm).

- IR Spectroscopy : Verify ester C=O (1720–1740 cm⁻¹) and benzofuran C-O-C (1250–1300 cm⁻¹) stretches .

Q. Common Pitfalls :

- Residual solvents (e.g., THF) in NMR spectra: Use high-vacuum drying.

- Isomer contamination: Optimize reaction time/temperature to suppress E-isomer formation.

Advanced: How to resolve discrepancies between experimental and theoretical NMR data for this compound?

Answer:

Discrepancies often arise due to:

- Conformational Flexibility : Rotamers in the benzyl or furan groups can split signals. Use variable-temperature NMR to identify dynamic effects .

- Solvent-Induced Shifts : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA software) in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .

- Crystallographic Validation : Obtain single-crystal X-ray data to confirm stereochemistry and compare with NMR assignments .

Example : In structurally similar compounds, C-3 carbonyl shifts varied by ±5 ppm due to hydrogen bonding with solvents .

Advanced: What experimental design considerations are critical for stability studies of this compound?

Answer:

- Degradation Pathways : Monitor hydrolysis (ester cleavage in aqueous buffers) and photodegradation (UV-Vis exposure). Use LC-MS to identify degradation products.

- Storage Conditions : Store at –20°C under argon. Avoid prolonged exposure to light or humidity .

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks. Compare degradation rates via HPLC .

Q. Key Findings :

- Ester bonds degrade faster in basic conditions (pH > 8).

- Benzofuran rings are stable below 100°C but may oxidize under prolonged heating.

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases). Prioritize derivatives with stronger binding affinities.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with bioactivity data. Use partial least squares (PLS) regression for analysis .

- ADMET Prediction : Employ SwissADME or pkCSM to predict solubility, permeability, and metabolic stability.

Case Study : Derivatives with bulkier substituents on the benzyl group showed improved logP but reduced aqueous solubility .

Advanced: How to address low yields in the final esterification step?

Answer:

- Activation Strategies : Replace benzyl bromide with benzyl chloride and use DMAP as a catalyst to enhance reactivity.

- Solvent Optimization : Switch from DCM to DMF for polar intermediates, improving solubility.

- Workup Refinement : Use aqueous NaHCO₃ washes to remove unreacted acids, followed by drying over MgSO₄.

Yield Improvement Example : Switching to DMF increased yields from 60% to 85% in analogous benzofuran esters .

Advanced: What structural analogs of this compound have demonstrated biological relevance?

Answer:

- Sulfonate Analogs : Compounds like (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS 929372-76-9) show anti-inflammatory activity via COX-2 inhibition .

- Quinoline Hybrids : Derivatives with fused quinoline rings exhibit anticancer activity by intercalating DNA .

Q. Structural Comparison

| Feature | Target Compound | Analog (CAS 929372-76-9) |

|---|---|---|

| Benzofuran Core | Yes | Yes |

| Substituent | Benzyl acetate | 4-Chlorobenzenesulfonate |

| Bioactivity | Under study | COX-2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.